oxane-2,3,4,5-tetrol
Overview
Description
oxane-2,3,4,5-tetrol is a monosaccharide, or simple sugar, that contains five carbon atoms. The general chemical formula for pentoses is C₅H₁₀O₅, and they play a crucial role in biochemistry. Notable examples of pentoses include ribose, a component of RNA, and deoxyribose, a component of DNA . oxane-2,3,4,5-tetrols are essential in various biological processes, including the pentose phosphate pathway, which is vital for cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
oxane-2,3,4,5-tetrols can be synthesized through various chemical and enzymatic methods. One common synthetic route involves the isomerization of hexoses (six-carbon sugars) to pentoses. This process can be catalyzed by enzymes such as isomerases and epimerases . Additionally, pentoses can be derived from the hydrolysis of polysaccharides like hemicellulose, which is abundant in plant biomass .
Industrial Production Methods
Industrial production of pentoses often involves the extraction and hydrolysis of plant biomass. Hemicellulose, a major component of plant cell walls, is hydrolyzed to release pentose sugars such as xylose and arabinose . This process typically involves the use of acid or enzymatic hydrolysis under controlled conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
oxane-2,3,4,5-tetrols undergo various chemical reactions, including:
Oxidation: oxane-2,3,4,5-tetrols can be oxidized to produce pentonic acids. For example, ribose can be oxidized to ribonic acid.
Reduction: oxane-2,3,4,5-tetrols can be reduced to form pentitols, such as the reduction of xylose to xylitol.
Substitution: oxane-2,3,4,5-tetrols can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various catalysts and solvents can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Pentonic acids (e.g., ribonic acid)
Reduction: Pentitols (e.g., xylitol)
Substitution: Various substituted pentoses depending on the reactants used
Scientific Research Applications
oxane-2,3,4,5-tetrols have numerous applications in scientific research:
Chemistry: oxane-2,3,4,5-tetrols are used as building blocks in the synthesis of more complex molecules.
Biology: In biology, pentoses are essential components of nucleic acids (RNA and DNA).
Medicine: oxane-2,3,4,5-tetrols are used in the development of pharmaceuticals and as dietary supplements.
Industry: oxane-2,3,4,5-tetrols are used in the production of biofuels and bioplastics.
Mechanism of Action
The pentose phosphate pathway is a key metabolic pathway that involves pentoses. This pathway generates NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis . The pathway consists of two phases: the oxidative phase, which produces NADPH, and the non-oxidative phase, which produces ribose-5-phosphate . Enzymes such as glucose-6-phosphate dehydrogenase play a crucial role in regulating this pathway .
Comparison with Similar Compounds
oxane-2,3,4,5-tetrols can be compared with hexoses, which are six-carbon sugars. While both types of sugars are monosaccharides, they differ in their chemical properties and biological roles . Hexoses, such as glucose, are primarily involved in energy production through glycolysis, whereas pentoses are more involved in nucleotide synthesis and the pentose phosphate pathway . Other similar compounds include:
Hexoses: Glucose, galactose, fructose
Tetroses: Erythrose, threose
Trioses: Glyceraldehyde, dihydroxyacetone
oxane-2,3,4,5-tetrols are unique in their role in the pentose phosphate pathway and their involvement in the structure of nucleic acids, distinguishing them from other monosaccharides .
Properties
IUPAC Name |
oxane-2,3,4,5-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859031 | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9 | |
Record name | Pentopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Lyxose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC164936 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-D-Ribose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC76347 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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